N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
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Overview
Description
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an imidazole ring and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-acetyl-2-methoxyaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acids, while reduction could produce imidazole-2-carbinols.
Scientific Research Applications
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This compound may also interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the imidazole ring.
N-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group.
N-(2-acetyl-5-methoxyphenyl)acetamide: Similar acetyl and methoxy groups but different overall structure.
Uniqueness
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is unique due to its combination of an imidazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(5-acetyl-2-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)9-3-4-11(19-2)10(7-9)16-13(18)12-14-5-6-15-12/h3-4,7H,5-6H2,1-2H3,(H,14,15)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIAHFBCFIJLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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